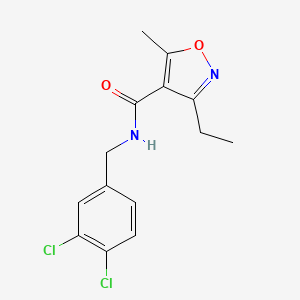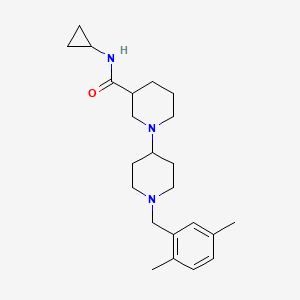![molecular formula C20H18N6O2S2 B5996007 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine](/img/structure/B5996007.png)
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine is a complex organic compound that features a benzothiazole moiety, a dihydropyrimidinone core, and a methoxyphenyl group.
Méthodes De Préparation
The synthesis of 1-{6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Synthesis of Dihydropyrimidinone Core: The dihydropyrimidinone core is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The benzothiazole moiety is then coupled with the dihydropyrimidinone core using appropriate coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Analyse Des Réactions Chimiques
1-{6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
1-{6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine has several scientific research applications :
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant and anti-inflammatory properties. It has shown good binding properties with epilepsy molecular targets such as GABA receptors and sodium channels.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: Researchers use the compound to study its chemical reactivity and to develop new synthetic methodologies for related compounds.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-{6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets :
GABA Receptors: The compound binds to GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability.
Sodium Channels: It also interacts with voltage-gated sodium channels, blocking their activity and preventing the propagation of action potentials.
Anti-inflammatory Pathways: The compound may inhibit the production of pro-inflammatory cytokines and other mediators, reducing inflammation.
Comparaison Avec Des Composés Similaires
1-{6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine can be compared with other similar compounds :
1,3-Benzothiazol-2-yl Hydrazones: These compounds also contain a benzothiazole moiety and have been studied for their anticonvulsant activity.
N’-(1,3-Benzothiazol-2-yl)-Arylamides: These compounds have shown anti-inflammatory and analgesic properties.
Benzothiazole-Based Anti-Tubercular Compounds: These compounds have been developed for their activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its combined structural features and its potential for multiple therapeutic applications.
Propriétés
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-28-14-8-6-12(7-9-14)22-18(21)26-19-23-13(10-17(27)25-19)11-29-20-24-15-4-2-3-5-16(15)30-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURAERUEFQROEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5995936.png)
![1-cyclopentyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B5995938.png)
![PROP-2-EN-1-YL 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5995953.png)

![ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B5995964.png)
![2-{1-(3-methoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5995968.png)
![N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine](/img/structure/B5995979.png)
![2-(3-methoxybenzyl)-4-[(3,5,6-trimethyl-2-pyrazinyl)methyl]morpholine](/img/structure/B5995989.png)
![ethyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5996000.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5996014.png)

![[Phenyl(propan-2-yloxymethyl)phosphoryl]benzene](/img/structure/B5996028.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5996038.png)
